![molecular formula C12H14N4O2 B2432140 tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate CAS No. 1499080-00-0](/img/structure/B2432140.png)
tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate
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Overview
Description
“tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate” is a chemical compound with the CAS Number: 1499080-00-0 . It has a molecular weight of 246.27 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1H-tetrazole compounds, such as “tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate”, can be achieved through various methods. One method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis
The InChI code for “tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate” is 1S/C12H14N4O2/c1-12(2,3)18-11(17)9-6-4-8(5-7-9)10-13-15-16-14-10/h4-7H,1-3H3,(H,13,14,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . This reaction is quite broad and a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Physical And Chemical Properties Analysis
“tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate” has a melting point of 292-293°C .Scientific Research Applications
1. Synthesis of Biologically Active Natural Products The compound can be used as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have significant biological activities and are of great interest in the field of medicinal chemistry .
Synthesis of Indole Derivatives
Indole derivatives are important types of molecules in natural products and play a main role in cell biology . The compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
3. Ligand for Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity . This application is particularly relevant in the field of bioconjugation chemistry .
Anti-Cancer Agents
The compound can be used in the design and synthesis of novel anti-cancer agents . The development of new anti-cancer drugs is a critical area of research in medicinal chemistry .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
tert-butyl 4-(2H-tetrazol-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-12(2,3)18-11(17)9-6-4-8(5-7-9)10-13-15-16-14-10/h4-7H,1-3H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERBPPYUSVIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate |
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